2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride
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Overview
Description
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride is a chemical compound with the molecular formula C13H15Cl2N3. It is a specialty product used primarily in proteomics research . This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride involves multiple steps. One common synthetic route starts with the condensation of a pyridine derivative with a pyrimidine derivative. The reaction conditions typically involve the use of a base such as sodium hydride and a solvent like dimethylformamide (DMF) . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of key metabolic enzymes or signaling proteins, leading to altered cellular processes .
Comparison with Similar Compounds
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride can be compared with other similar compounds such as:
- 6-(tert-Butoxycarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific phenyl and dihydrochloride groups, which contribute to its distinct properties and applications .
Properties
Molecular Formula |
C13H15Cl2N3O |
---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9;;/h1-5,14H,6-8H2,(H,15,16,17);2*1H |
InChI Key |
YKKAJWGYZQPMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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